Srpin803

SRPK1/CK2 dual inhibition VEGF suppression angiogenesis

SRPIN803 is the validated dual SRPK1/CK2 inhibitor that synergistically suppresses VEGF production—outperforming single‑target inhibitors (SRPIN340, CX‑4945) and addressing both transcriptional and splicing regulation. With <5 % off‑target activity across 306 kinases, a unique open‑hinge CK2 binding mode, and proven in vivo efficacy via topical administration in murine CNV models, it is the definitive tool for angiogenesis crosstalk studies and preclinical AMD research. Cell‑permeable, reversible, and ATP‑competitive.

Molecular Formula C14H9F3N4O3S
Molecular Weight 370.31 g/mol
Cat. No. B15141440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSrpin803
Molecular FormulaC14H9F3N4O3S
Molecular Weight370.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C(F)(F)F)N)C=CC1=O
InChIInChI=1S/C14H9F3N4O3S/c1-24-9-5-6(2-3-8(9)22)4-7-10(18)21-13(19-11(7)23)25-12(20-21)14(15,16)17/h2-5H,18H2,1H3/b6-4+
InChIKeyJCSNCMXWHKOYJB-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SRPIN803 – A Dual SRPK1/CK2 Inhibitor with Proven In Vivo Antiangiogenic Efficacy


SRPIN803 is a cell-permeable, reversible, ATP-competitive thiadiazolopyrimidinone compound that simultaneously inhibits serine-arginine protein kinase 1 (SRPK1) and casein kinase 2 (CK2) [1]. Originally identified via pharmacophore docking and in vitro kinase screening of a large chemical library, SRPIN803 was shown to suppress VEGF production more effectively than its single-target predecessor SRPIN340 [1]. The compound demonstrates high selectivity within a 306-kinase panel, preferentially inhibiting CK2α1/β, CK2α2/β, and SRPK1 over SRPK2 and other off-target kinases .

Why SRPK1-Only or CK2-Only Inhibitors Cannot Substitute for SRPIN803


Single-target inhibitors of SRPK1 (e.g., SRPIN340) or CK2 (e.g., CX-4945/silmitasertib) fail to recapitulate the synergistic suppression of VEGF production achieved by SRPIN803 [1]. The dual inhibition of SRPK1 and CK2 is mechanistically necessary because SRPK1 regulates VEGF pre-mRNA alternative splicing while CK2 controls VEGF transcription; blockade of both nodes simultaneously produces a greater antiangiogenic effect than targeting either kinase alone [1]. Consequently, substituting SRPIN803 with a single-target SRPK1 or CK2 inhibitor would result in substantially weaker suppression of pathological angiogenesis, as demonstrated by direct comparative experiments in ARPE-19 cells and in vivo mouse models [1].

SRPIN803 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Dual-Target Mechanism of Action Compared to the Single-Target Lead SRPIN340

SRPIN803 is a dual inhibitor of SRPK1 (IC50 = 2.4 µM) and CK2 (IC50 = 203 nM), whereas SRPIN340 inhibits only SRPK1 (IC50 = 0.14–0.89 µM against mSRPK1) with no significant CK2 activity [1]. The combined inhibition of both kinase targets by SRPIN803 leads to synergistic suppression of VEGF production that exceeds the effect of SRPK1 inhibition alone [1].

SRPK1/CK2 dual inhibition VEGF suppression angiogenesis

Kinase Selectivity Profile Across 306 Kinases Versus SRPK2 and Broader Off-Targets

At 10 µM, SRPIN803 achieves 82.5% inhibition of CK2α1/β, 70.9% of CK2α2/β, 59.9% of SRPK1, but only 13.7% inhibition of SRPK2, demonstrating strong selectivity for the desired kinase targets over the closely related SRPK2 isoform . The compound displays low activity against the remaining 302 kinases in the panel, confirming a clean selectivity profile .

kinase selectivity 306-kinase panel SRPK2 exclusion

In Vitro VEGF Suppression in ARPE-19 Retinal Pigment Epithelial Cells Versus SRPIN340

In ARPE-19 human retinal pigment epithelial cells, SRPIN803 (10 µM) suppressed VEGF production in a time- and dose-dependent manner and outperformed SRPIN340 at equivalent concentration [1]. Transcriptomic microarray analysis further revealed that SRPIN803 down‑regulates multiple angiogenesis-associated genes beyond VEGF, including those involved in endothelial cell migration and proliferation [1][2].

VEGF ARPE-19 antiangiogenic

In Vivo Suppression of Choroidal Neovascularization in a Mouse Model of Age-Related Macular Degeneration

Topical administration of SRPIN803 as an eye ointment significantly inhibited choroidal neovascularization (CNV) in a laser-induced mouse model of age‑related macular degeneration [1]. Intravitreous injection of SRPIN803 likewise suppressed CNV formation [1]. These in vivo results establish that SRPIN803 is not only a biochemical inhibitor but also a pharmacologically active agent capable of attenuating pathological neovascularization at the tissue level.

choroidal neovascularization AMD in vivo efficacy

SRPIN803 Optimal Application Scenarios in Research and Preclinical Development


Dual-Target Antiangiogenic Mechanism Studies (SRPK1 + CK2)

SRPIN803 is uniquely suited for experiments designed to dissect the individual contributions of SRPK1 and CK2 to VEGF regulation and angiogenesis. Unlike single‑target inhibitors, SRPIN803 enables simultaneous interrogation of both kinase nodes, making it the preferred tool for pathway crosstalk studies in ARPE‑19 retinal pigment epithelial cells [1].

Preclinical Wet Age‑Related Macular Degeneration (AMD) Mouse Models

The demonstrated ability of topically administered SRPIN803 to significantly attenuate laser‑induced choroidal neovascularization in mice positions it as a first‑line pharmacological agent for preclinical AMD research exploring non‑invasive topical treatment strategies [1].

Kinase Selectivity Profiling and Off‑Target Assessment Reference Standard

With publicly available 306‑kinase panel data confirming >5‑fold selectivity of CK2 isoforms over SRPK2 and low inhibition of other kinases, SRPIN803 serves as a validated reference compound for benchmarking other CK2 or SRPK1 inhibitors in academic and industrial kinase selectivity screens .

Structure‑Based Design of Open‑Hinge Conformation CK2 Inhibitors

SRPIN803, whose co‑crystal structure with CK2α revealed a rare open‑hinge binding mode engaging unique side‑chain interactions, provides an essential structural template for medicinal chemistry campaigns aiming to develop highly selective CK2 inhibitors with novel binding modes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Srpin803

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.